molecular formula C6H8Br2N2 B1439912 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide CAS No. 1299607-37-6

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide

Cat. No.: B1439912
CAS No.: 1299607-37-6
M. Wt: 267.95 g/mol
InChI Key: OJMMWYIWWKYSBY-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide ( 1299607-37-6) is an organic bromide salt with the molecular formula C6H8Br2N2 and a molecular weight of 267.95 g/mol . This compound serves as a versatile chemical building block and intermediate in research and development, particularly in synthetic and medicinal chemistry . Its molecular structure, featuring both bromine and amine functional groups on the pyridine ring, makes it a valuable precursor for various chemical reactions, including cross-coupling and nucleophilic substitution, which are fundamental for creating novel compounds . While specific biological mechanisms for this salt are not detailed in the available literature, related bromo- and amino-substituted pyridine derivatives are frequently utilized in the exploration and synthesis of molecules with potential biological activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

3-bromo-5-methylpyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMWYIWWKYSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, which is crucial for drug development.

Anticancer Activity

Research indicates that derivatives of 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide may exhibit anticancer properties. A study demonstrated that certain derivatives inhibited specific kinases involved in cancer pathways, suggesting their utility in cancer treatment. The mechanism of action often involves enzyme inhibition, where the compound binds to active sites, impacting cancer cell proliferation.

Antimicrobial Properties

In vitro evaluations have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, compounds synthesized from this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions typical for pyridine derivatives, facilitating the development of more complex molecules.

Synthesis of Derivatives

The compound can be synthesized through several methods, yielding derivatives that are valuable in pharmaceutical chemistry. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates its utility in creating receptor antagonists.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing non-linear optical materials due to its high hyperpolarizability and dipole moment.

Case Study: Anticancer Activity

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated the anticancer activity of synthesized 5-bromo-pyrimidine derivatives based on this compound. The results indicated that several compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of compounds derived from this compound. The study applied the broth dilution method against standard bacterial strains and found that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity Type Target Findings
AnticancerMCF-7 Cell LineSignificant cytotoxicity observed; apoptosis induction noted
AntimicrobialVarious Bacterial StrainsEffective against both Gram-positive and Gram-negative bacteria; specific compounds showed notable activity

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Variations and Reactivity

  • Substituent Positioning: The target compound’s 2-amino, 3-bromo, and 5-methyl substituents create distinct electronic and steric effects compared to analogs.

Physicochemical Properties

  • Solubility: The hydrobromide salt form of the target compound likely improves water solubility, similar to eletriptan hydrobromide (readily soluble in water) . In contrast, non-salt analogs like 5-amino-3-bromo-2-methylpyridine may require organic solvents for dissolution.
  • Molecular Weight : The target compound’s MW (~267.8) is higher than pyridine hydrobromide (160.01) but lower than complex pharmaceuticals like dextromethorphan hydrobromide (370.33) .

Biological Activity

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of a bromine atom and a methyl group on the pyridine ring, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, and potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C6H7BrN2
  • CAS Number : 1299607-37-6
  • Molecular Weight : 189.04 g/mol

The presence of the bromine atom enhances the compound's reactivity and may facilitate interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound interacts with several biological pathways, particularly those related to cell proliferation and apoptosis. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing signaling pathways crucial for cellular functions.

Interaction Studies

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases involved in cancer pathways. This inhibition could lead to reduced cell proliferation in cancerous tissues.
  • Receptor Binding : Binding affinity studies indicate that this compound may interact with receptors involved in neurotransmission and other physiological processes, although specific receptor targets remain to be fully elucidated.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) revealed varying degrees of toxicity. The compound exhibited selective cytotoxicity, with lower toxicity observed in normal fibroblast cells compared to keratinocytes.

Cell Line IC50 (µM)
HaCat25 µM
BALB/c 3T350 µM

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study examined the effects of this compound on breast cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.
  • Study on Enzyme Interaction : Molecular docking studies revealed that the compound binds effectively to the active site of specific kinases, suggesting a mechanism by which it may inhibit their activity.

Preparation Methods

Step 1: Esterification to Methyl 5-methylnicotinate

  • Reagents: 5-methylnicotinic acid, methanol, thionyl chloride.
  • Conditions: Thionyl chloride is added dropwise to 5-methylnicotinic acid dissolved in methanol under nitrogen at 20–25°C, then refluxed for 4 hours.
  • Purpose: Thionyl chloride acts as a water scavenger to drive the esterification.
  • Yield: 95.5%.
  • Notes: The product is a white solid, easily isolated by extraction and drying.

Step 2: Reduction to 5-Methyl-3-pyridinemethanol

  • Reagents: Methyl 5-methylnicotinate, sodium borohydride, methanol.
  • Conditions: Sodium borohydride is added to the ester solution and stirred at 55°C for 1 hour.
  • Purpose: Reduction of the ester group to the corresponding alcohol.
  • Yield: Approx. 85% over two steps (esterification + reduction).
  • Notes: Lithium aluminum hydride can also be used but is less suitable for large-scale due to safety and handling issues. The alcohol product is an oily yellow liquid, purified as its hydrobromide salt in the next step.

Step 3: Formation of 5-Methyl-3-pyridinemethanol Hydrobromide

  • Reagents: 5-Methyl-3-pyridinemethanol, hydrobromic acid (40%).
  • Conditions: Hydrobromic acid is added dropwise to the cooled alcohol, followed by concentration and crystallization from tetrahydrofuran/ethanol.
  • Yield: 84.6%.
  • Notes: The hydrobromide salt crystallizes as a white solid, facilitating purification.

Step 4: Bromination to 3-(Bromomethyl)-5-methylpyridine Hydrobromide

  • Reagents: 5-Methyl-3-pyridinemethanol hydrobromide, hydrobromic acid, xylene.
  • Conditions: Reflux with azeotropic removal of water using xylene, followed by evaporation and washing with acetone.
  • Yield: 79.5%.
  • Notes: High yield due to efficient removal of water driving the reaction forward. The product is isolated as a white solid.

Conversion to 3-Bromo-5-methyl-pyridin-2-ylamine Hydrobromide

While the above method details preparation of 3-(bromomethyl)-5-methylpyridine hydrobromide, the transformation to this compound involves further functional group modification, typically involving amination at the 2-position of the pyridine ring and formation of the hydrobromide salt. The initial bromination at the 3-position and methyl substitution at the 5-position provide the key framework for this.

Alternative Approaches and Industrial Considerations

  • Starting from 2-amino-3-methyl-5-bromopyridine: Some patented methods use this compound as a starting material to synthesize related azaindole derivatives, indicating possible routes to this compound via amination and subsequent transformations.
  • Bromination methods: Traditional bromination of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride yields low and inconsistent yields with difficult purification. The method using 5-methylnicotinic acid is preferred for scalability and environmental safety.
  • Safety and handling: The compound is classified as an irritant and harmful upon ingestion or skin contact, necessitating appropriate protective equipment during synthesis and handling.

Summary Table of Preparation Steps and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of 5-methylnicotinic acid Methanol, thionyl chloride, reflux 4 h 95.5 Water scavenger thionyl chloride used
2 Reduction of ester to alcohol Sodium borohydride, methanol, 55°C, 1 h 85 (steps 1+2) LiAlH4 avoided for safety
3 Formation of hydrobromide salt of alcohol Hydrobromic acid (40%), crystallization 84.6 Purification by crystallization
4 Bromination to bromomethyl derivative hydrobromide Hydrobromic acid, xylene, reflux, azeotropic water removal 79.5 High yield due to water removal
Overall From 5-methylnicotinic acid to bromomethyl pyridine hydrobromide - ~66 Suitable for large-scale production

Research Findings and Analytical Data

  • Spectral data: The intermediates and final product are characterized by 1H NMR, mass spectrometry (ESI-MS), and FT-IR spectroscopy confirming structural integrity and purity.
  • Environmental impact: The described method avoids hazardous reagents like LiAlH4 and uses milder reducing agents and solvent systems, making it more environmentally friendly and industrially viable.
  • Industrial scalability: The use of azeotropic removal of water and simple crystallization steps facilitates purification and scale-up.

Q & A

Advanced Research Question

  • ¹H NMR : Coupling patterns in pyridine derivatives differ; J values for adjacent protons (e.g., H-4 and H-6) identify substitution positions.
  • ¹³C NMR : Quaternary carbons adjacent to bromine show distinct deshielding (~δ 130–140 ppm).
  • IR Spectroscopy : C–Br stretches (500–600 cm⁻¹) vary slightly with substitution, but this is less definitive.
    Correlation with SCXRD or NOESY experiments resolves ambiguities .

How can computational chemistry aid in predicting the compound’s solubility and stability under physiological conditions?

Advanced Research Question

  • Solubility Prediction : COSMO-RS simulations estimate log P and solubility in buffers.
  • Degradation Pathways : Density Functional Theory (DFT) models hydrolytic or oxidative degradation mechanisms (e.g., Br⁻ release in aqueous media).
  • pKa Estimation : Software like MarvinSuite predicts protonation states at physiological pH, informing formulation strategies .

What safety protocols are critical when handling this compound due to its hydrobromide and brominated moieties?

Basic Research Question

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid HBr vapor inhalation.
  • Waste Disposal : Neutralize HBr with NaHCO₃ before aqueous disposal.
  • Emergency Response : For skin contact, rinse with 10% Na₂SO₃ solution to reduce bromide absorption .

What methodologies validate the absence of residual solvents or catalysts in the final product?

Basic Research Question

  • GC-MS : Detects volatile solvents (DMF, THF) at ppm levels.
  • ICP-OES : Quantifies metal catalysts (Pd, Cu) below 10 ppm.
  • TGA : Thermogravimetric analysis confirms solvent-free crystals .

How does the steric and electronic environment of the methyl group influence nucleophilic substitution at the bromine site?

Advanced Research Question
The methyl group at position 5 exerts steric hindrance, slowing SN₂ reactions. Electronic effects (σ-donating methyl) slightly deactivate the ring, requiring stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., 80°C in DMF). Kinetic studies (Eyring plots) and Hammett correlations quantify these effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide
Reactant of Route 2
3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide

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